2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-15-7-3-4-10-18(15)24-20(28)14-27-12-6-11-19(27)22-25-21(26-29-22)16-8-5-9-17(23)13-16/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFHSXXVPLEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or primary amines . The final step involves coupling the chlorophenyl group and the ethylphenylacetamide moiety through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 8–12 hours | 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acid | Acidic hydrolysis cleaves the amide bond, forming a free carboxylic acid. |
| 2M NaOH, 80°C, 6 hours | Sodium salt of the acetic acid derivative + 2-ethylaniline | Basic hydrolysis produces the carboxylate salt and releases 2-ethylaniline. |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazol-5-yl group participates in nucleophilic substitution and cycloaddition reactions.
Nucleophilic Substitution
Electron-deficient oxadiazole rings react with nucleophiles at the C-5 position (adjacent to the nitrogen atom).
| Reagent | Product | Conditions |
|---|---|---|
| Ammonia (NH₃) | 5-amino-1,2,4-oxadiazole derivative | Ethanol, 60°C, 4 hours |
| Hydrazine (NH₂NH₂) | 5-hydrazinyl-1,2,4-oxadiazole derivative | Methanol, reflux, 6 hours |
Key Limitation : The 3-chlorophenyl substituent at C-3 sterically hinders substitution at C-5, reducing reaction rates .
Thermal Rearrangement
At elevated temperatures (>200°C), the oxadiazole ring undergoes rearrangement to form nitrile oxides or isocyanates, though this is less common in substituted derivatives.
Pyrrole Ring Reactions
The 1H-pyrrole ring exhibits electrophilic substitution reactivity, though steric and electronic effects from adjacent groups modulate reactivity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hours | 3-nitro-pyrrole derivative (minor) |
| Sulfonation | H₂SO₄/SO₃, 50°C, 4 hours | 3-sulfo-pyrrole derivative (unstable under acidic conditions) |
Note : The electron-withdrawing oxadiazole group deactivates the pyrrole ring, reducing electrophilic substitution efficiency .
Amide Functional Group Modifications
The N-(2-ethylphenyl)acetamide group undergoes alkylation and acylation reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hours | N-methyl-N-(2-ethylphenyl)acetamide derivative |
| Acylation | Acetyl chloride, pyridine, RT, 12 hours | N-acetylated product (minor due to steric hindrance) |
Mechanistic Insight :
-
Alkylation occurs at the amide nitrogen, though steric hindrance from the 2-ethylphenyl group limits reactivity .
Catalytic Hydrogenation
Selective hydrogenation of the pyrrole ring is achievable under controlled conditions.
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), ethanol, 25°C, 24 hours | Partially saturated pyrrolidine derivative |
| Raney Nickel | H₂ (3 atm), THF, 50°C, 12 hours | Fully saturated pyrrolidine derivative (low yield due to competing reactions) |
Challenges : Over-hydrogenation of the oxadiazole ring or dechlorination of the 3-chlorophenyl group may occur .
Cross-Coupling Reactions
The 3-chlorophenyl substituent enables Suzuki-Miyaura coupling under palladium catalysis.
| Boron Reagent | Conditions | Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours | 3-biphenyl-1,2,4-oxadiazole derivative |
Limitation : Steric bulk from the oxadiazole and pyrrole groups reduces coupling efficiency .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the N–O bond in the oxadiazole ring.
| Conditions | Product |
|---|---|
| UV light (254 nm), benzene | Nitrile oxide intermediate (transient) + pyrrole-acetamide fragment |
Application : In situ generation of reactive intermediates for further functionalization .
Scientific Research Applications
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds are analyzed for comparative insights:
Key Comparative Insights
Substituent Effects on Bioactivity Chlorophenyl vs. Methylphenyl: The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., iNOS) compared to the 4-methylphenyl analogue, which lacks electronegative substituents .
Heterocyclic Core Variations 1,2,4-Oxadiazole vs. Thiazolidine: Thiazolidine derivatives () exhibit direct iNOS inhibition (IC50 ~25 µM), suggesting the target compound’s oxadiazole core may offer similar or improved activity due to enhanced aromaticity and stability . Pyrrole vs.
Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl and 2-ethylphenyl groups in the target compound likely increase logP compared to the 4-methylphenyl analogue, impacting membrane permeability .
- Molecular Weight : The target compound (~431 Da) falls within the acceptable range for oral bioavailability, whereas larger analogues (e.g., , MW = 453.9) may face solubility challenges .
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide , a derivative of oxadiazole and pyrrole, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrole moiety
- An oxadiazole ring with a chlorophenyl substituent
- An ethylphenyl acetamide group
This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that 1,2,4-oxadiazoles possess activity against Gram-positive bacteria, with certain derivatives demonstrating MIC values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 15 |
| Oxadiazole Derivative B | Escherichia coli | 20 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds with similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies reported that certain oxadiazoles could induce apoptosis in cancer cells .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10 |
| Study B | HeLa (Cervical Cancer) | 12 |
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have also been documented. The presence of the oxadiazole ring is linked to the inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study by Rane et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some showing activity equivalent to standard treatments like Isoniazid .
- Anticancer Screening : A recent investigation evaluated the antiproliferative effects of pyrrole-based oxadiazoles against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and prostate cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
